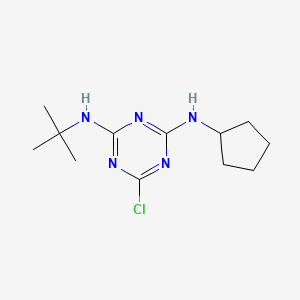

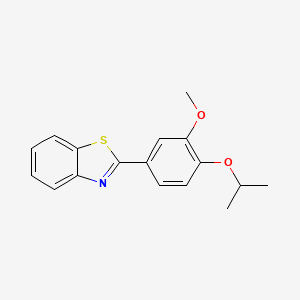

![molecular formula C15H22N2O5S B5857147 2,5-dimethoxy-N-methyl-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]benzenesulfonamide](/img/structure/B5857147.png)

2,5-dimethoxy-N-methyl-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]benzenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of benzenesulfonamide derivatives typically involves condensation reactions, sulfonation, and functional group modifications. An efficient synthesis route is essential for achieving high yields and purity of the compound. A related synthesis approach involved the conversion of starting materials through a series of chemical reactions, including bromination, amino substitutions, and sulfonamide formation, demonstrating the complexity and versatility of synthetic strategies for these compounds (Wu et al., 2013).

Molecular Structure Analysis

Benzenesulfonamide derivatives exhibit diverse molecular structures, which can significantly influence their chemical reactivity and physical properties. The molecular structure often features a sulfonyl group attached to a benzene ring, with various substitutions that can include pyrrolidinyl and methoxy groups. These structural variations contribute to the compound's unique characteristics and potential bioactivity. Structural analysis through methods like X-ray crystallography provides insights into the conformation, molecular geometry, and intermolecular interactions of these compounds (Jacobs et al., 2013).

Zukünftige Richtungen

Wirkmechanismus

Target of Action

CBKinase1_009167, also known as CBKinase1_021567 or 2,5-dimethoxy-N-methyl-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]benzenesulfonamide, is a compound that primarily targets the isoforms of the casein kinase 1 (CK1) family . These isoforms have been shown to phosphorylate key regulatory molecules involved in various cellular processes such as cell cycle, transcription and translation, the structure of the cytoskeleton, cell-cell adhesion, and receptor-coupled signal transduction . They play a central role in signal transduction, making them an important therapeutic target for drug development .

Mode of Action

The compound interacts with its targets, the CK1 isoforms, by inhibiting their kinase activity . This inhibition blocks the phosphorylation of key regulatory molecules, thereby influencing their activity, localization, and function . This can result in changes in various cellular processes, including cell cycle regulation, transcription and translation, cytoskeletal structure, cell-cell adhesion, and signal transduction .

Biochemical Pathways

The biochemical pathways affected by CBKinase1_009167 are those regulated by the CK1 isoforms. These pathways are critically involved in tumor progression . By inhibiting the kinase activity of CK1 isoforms, CBKinase1_009167 can potentially disrupt these pathways, affecting downstream effects such as cell survival and tumorigenesis .

Result of Action

The result of CBKinase1_009167’s action is the inhibition of CK1 isoforms’ kinase activity, leading to changes in various cellular processes . This can potentially disrupt key signaling pathways known to be critically involved in tumor progression . .

Biochemische Analyse

Biochemical Properties

CBKinase1_009167 interacts with a variety of enzymes, proteins, and other biomolecules in biochemical reactions . As a member of the casein kinase 1 (CK1) family, it has been shown to phosphorylate key regulatory molecules involved in cell cycle, transcription and translation, the structure of the cytoskeleton, cell-cell adhesion, and receptor-coupled signal transduction . These interactions are crucial for the regulation of key signaling pathways involved in cellular processes .

Cellular Effects

CBKinase1_009167 exerts significant effects on various types of cells and cellular processes . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to participate in multiple signaling pathways important for plant growth and innate immunity .

Molecular Mechanism

The molecular mechanism of action of CBKinase1_009167 involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it has been found that the receptor kinase, QSK1, physically interacts with and phosphorylates CBKinase1_009167 . This phosphorylation process plays a crucial role in the regulation of its activity and its influence on cellular functions .

Dosage Effects in Animal Models

The effects of CBKinase1_009167 vary with different dosages in animal models

Metabolic Pathways

CBKinase1_009167 is involved in several metabolic pathways . It interacts with various enzymes and cofactors, and may influence metabolic flux or metabolite levels

Transport and Distribution

The transport and distribution of CBKinase1_009167 within cells and tissues involve various transporters or binding proteins . It may also influence its localization or accumulation within the cell

Eigenschaften

IUPAC Name |

2,5-dimethoxy-N-methyl-N-(2-oxo-2-pyrrolidin-1-ylethyl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O5S/c1-16(11-15(18)17-8-4-5-9-17)23(19,20)14-10-12(21-2)6-7-13(14)22-3/h6-7,10H,4-5,8-9,11H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCESLCJMFRNWMP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC(=O)N1CCCC1)S(=O)(=O)C2=C(C=CC(=C2)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[2-(3-methyl-4-nitrophenoxy)ethyl]-1H-1,2,4-triazole](/img/structure/B5857066.png)

![(3-fluorophenyl)[(2-methoxy-1-naphthyl)methyl]amine](/img/structure/B5857083.png)

![2-fluoro-N-{2-[(3-fluorophenyl)amino]-2-oxoethyl}benzamide](/img/structure/B5857096.png)

![1-[2-(1-piperidinyl)ethyl]-N-(2-thienylmethyl)-1H-benzimidazol-2-amine](/img/structure/B5857135.png)

![1-cyclohexyl-N-[4-(dimethylamino)benzyl]-1H-benzimidazol-5-amine](/img/structure/B5857139.png)

![7-methyl-2-[(2-methylphenoxy)methyl]-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5857159.png)

![ethyl 3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)benzoate](/img/structure/B5857172.png)

![1-[(3,4-dimethylphenoxy)acetyl]indoline](/img/structure/B5857186.png)